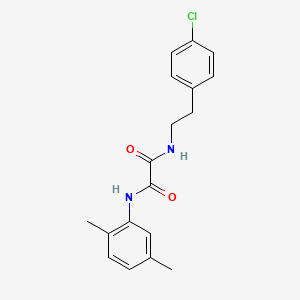
N1-(4-chlorophenethyl)-N2-(2,5-dimethylphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of oxalamide derivatives, including compounds similar to N1-(4-chlorophenethyl)-N2-(2,5-dimethylphenyl)oxalamide, involves novel synthetic approaches that allow for the creation of these complex molecules. A notable method involves acid-catalyzed rearrangements of oxiranes leading to the formation of oxalamides, showcasing the versatility and creativity in synthetic organic chemistry (Mamedov et al., 2016).
Molecular Structure Analysis
The molecular structure of oxalamide derivatives is characterized by the presence of the oxalamide group, which significantly influences the compound's physical and chemical properties. Studies on similar compounds reveal complex molecular arrangements and supramolecular networks formed through hydrogen bonding and other non-covalent interactions, contributing to their structural stability and functionality (Lee, 2010).
Aplicaciones Científicas De Investigación
Catalysis
- Copper-Catalyzed Alkyne-Aryl Halide Coupling : A study by Chen et al. (2023) shows that a related oxalamide, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), is an effective ligand for copper-catalyzed coupling reactions of aryl halides with alkynes. This process is efficient at relatively low temperatures and can be used to form diverse internal alkynes (Chen et al., 2023).
Organic Synthesis
- Novel Synthetic Approach for Oxalamides : Mamedov et al. (2016) developed a one-pot synthetic approach for creating N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides. This method is simple, high yielding, and useful for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Medical Research
- HIV-1 Primary Isolate Neutralization : A compound structurally similar to N1-(4-chlorophenethyl)-N2-(2,5-dimethylphenyl)oxalamide, known as NBD-556, was studied by Yoshimura et al. (2010). It reportedly blocks the interaction between HIV-1 gp120 and its receptor CD4, enhancing the binding of anti-gp120 monoclonal antibodies. This research suggests potential applications in HIV-1 treatment (Yoshimura et al., 2010).
Environmental Chemistry
- Degradation of Antimicrobial Compounds : Li et al. (2020) explored the UV and UV/persulfate advanced oxidation processes for degrading 4-Chloro-3,5-dimethylphenol (PCMX), a compound structurally related to the one . This study provides insights into efficient degradation pathways for such compounds in water treatment (Li et al., 2020).
Material Science
- Nonlinear Optical Properties : Murthy et al. (2013) synthesized novel oxazol-5-ones, structurally related to N1-(4-chlorophenethyl)-N2-(2,5-dimethylphenyl)oxalamide, to investigate their third-order nonlinear optical properties. Such compounds have potential applications in the field of optical limiting (Murthy et al., 2013).
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-(2,5-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-12-3-4-13(2)16(11-12)21-18(23)17(22)20-10-9-14-5-7-15(19)8-6-14/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMCGDBJPXVNJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenethyl)-N2-(2,5-dimethylphenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenethylacetamide](/img/structure/B2490087.png)

![6-Oxaspiro[2.5]octane-5,7-dione](/img/structure/B2490093.png)
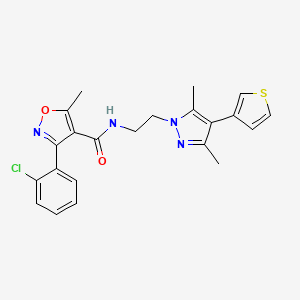

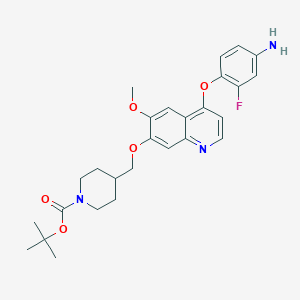
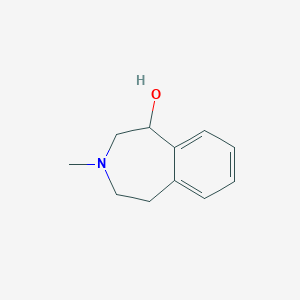
![3-[1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2490101.png)
![6-Azabicyclo[3.1.1]heptane](/img/structure/B2490102.png)
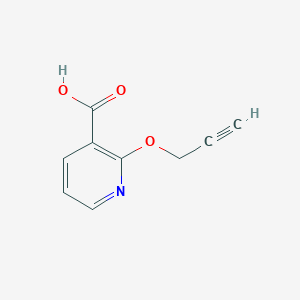
![N-(4-ethoxyphenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2490106.png)
![Methyl [(3as,4s,6r,6ar)-6-(hydroxymethyl)-2,2,-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl]acetate](/img/structure/B2490107.png)